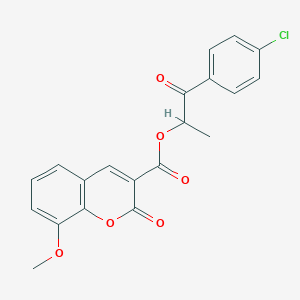

1-(4-氯苯基)-1-氧代丙-2-基 8-甲氧基-2-氧代-2H-色烯-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

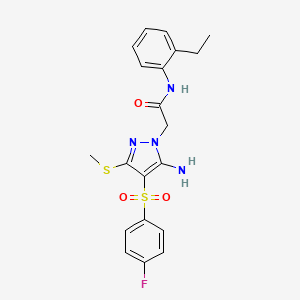

The compound "1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate" is a complex organic molecule that appears to be related to various biologically active compounds. The structure suggests the presence of a chromene core, which is a common feature in many pharmacologically relevant chemicals, and functional groups such as a methoxy group and a chlorophenyl group that could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related chromene compounds has been reported in the literature. For instance, a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, was established using commercially available 1-(2-hydroxyphenyl) ethanone through a Vilsmeier reaction followed by oxidation with Jones reagent . This method could potentially be adapted for the synthesis of the compound by introducing the appropriate substituents at the relevant positions on the chromene core.

Molecular Structure Analysis

The molecular structure of chromene derivatives can be complex, and their identification by spectroscopic techniques alone can be challenging. For example, the synthesis of a pyrazole-containing chromene derivative required single-crystal X-ray analysis for unambiguous structure determination . This suggests that for a comprehensive analysis of the molecular structure of "1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate," similar advanced techniques would likely be necessary to confirm the placement of substituents and the overall molecular conformation.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including nucleophilic addition, which can lead to the opening of the pyrone ring as seen in the synthesis of a chromanone derivative . The presence of functional groups such as the methoxy group and the chlorophenyl group in the compound of interest could also participate in reactions, potentially leading to the formation of metal chelates or other derivatives through substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be influenced by their functional groups. For instance, the presence of a methoxy group can contribute to the formation of intramolecular and intermolecular hydrogen bonds, as seen in the structural and spectral analysis of a related chromanone . Thermal stability is another important property, and a chromanone derivative was found to be stable up to 128°C in an air atmosphere before decomposing . These findings suggest that "1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate" may also exhibit specific thermal behavior and stability characteristics that could be relevant for its handling and potential applications.

科学研究应用

合成和表征

合成和 DFT 研究:Al‐Sehemi、Irfan 和 El-Agrody(2012 年)通过 4-甲氧基-1-萘酚与 α-氰基-对氯肉桂腈和 α-氰基-对氯肉桂酸乙酯的相互作用合成了 4H-苯并[h]色烯衍生物并对其进行了表征。该研究涉及密度泛函理论 (DFT) 以进行几何优化和分子轨道的分析(Al‐Sehemi、Irfan 和 El-Agrody,2012 年)。

抗菌活性:Radwan 等人(2020 年)合成了 3-氨基-1-(4-氯苯基)-9-羟基-1H-苯并[f]-色烯-2-羧酸乙酯的单晶结构并对其进行了分析。他们报告了其抗菌活性,显示出在药物应用中的潜力(Radwan 等人,2020 年)。

潜在应用

光电特性:Ibrahim 等人(2017 年)讨论了 5-羟基-4-甲氧基-7-氧代-7H-呋喃[3,2-g]色烯-6-腈的合成及其在光电器件应用中的潜力,因为它在不同光照强度下具有光瞬态特性(Ibrahim 等人,2017 年)。

生物活性评估:El Azab、Youssef 和 Amin(2014 年)合成了新型的带有苯并噻唑烷酮的 2H-色烯衍生物,突出了它们对不同类别的细菌和真菌的显着抗菌活性,表明在医学和农业应用中的潜力(El Azab、Youssef 和 Amin,2014 年)。

属性

IUPAC Name |

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO6/c1-11(17(22)12-6-8-14(21)9-7-12)26-19(23)15-10-13-4-3-5-16(25-2)18(13)27-20(15)24/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXYALANTOLAAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)

![7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013888.png)

![Diethyl 2-(((5-([1,1'-biphenyl]-4-ylcarbamoyl)-4-phenylthiazol-2-yl)amino)methylene)malonate](/img/structure/B3013892.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)

![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)